6-Cyanonicotinic acid
CAS No.: 70165-31-0
Cat. No.: VC3717003
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70165-31-0 |
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Molecular Formula | C7H4N2O2 |
Molecular Weight | 148.12 g/mol |
IUPAC Name | 6-cyanopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11) |
Standard InChI Key | WMHSQCDPPJRWIL-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(=O)O)C#N |
Canonical SMILES | C1=CC(=NC=C1C(=O)O)C#N |
Introduction
Chemical Structure and Properties
6-Cyanonicotinic acid (systematic name: 6-cyanopyridine-3-carboxylic acid) is a derivative of nicotinic acid with a cyano group at the 6-position of the pyridine ring. The molecule contains a pyridine ring with two functional groups: a carboxylic acid group at position 3 and a cyano group at position 6.
Molecular Structure
The molecular formula of 6-cyanonicotinic acid is C₇H₄N₂O₂, with a molecular weight of approximately 148.12 g/mol. In comparison, 6-aminonicotinic acid has a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .
Chemical Reactivity
Functional Group Reactivity
The cyano group in 6-cyanonicotinic acid provides distinct reactivity compared to the amino group in 6-aminonicotinic acid:
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The cyano group can be hydrolyzed to form carboxylic acids or amides
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It can undergo reduction to form primary amines
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It can participate in cycloaddition reactions
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It can be transformed into heterocyclic systems
Comparative Reactivity
The following table compares the expected reactivity of 6-cyanonicotinic acid with the known reactivity of 6-aminonicotinic acid:
Ester Derivatives
While the provided search results don't specifically mention esters of 6-cyanonicotinic acid, they do provide detailed information about the synthesis and properties of 6-aminonicotinic acid esters, which may offer insight into potential esterification methods for 6-cyanonicotinic acid.
Synthesis of Esters
One patent describes a process for synthesizing the nicotinyl ester of 6-aminonicotinic acid:
"According to the method of the present invention 6-aminonicotinic acid is reacted with an alkali carbonate selected from the group consisting of sodium carbonate and potassium carbonate. The reaction is carried out at elevated temperature and in dimethylformamide. The 6-aminonicotinic acid alkali salt so produced is reacted with 3-chloromethylpyridine hydrochloride."
This process achieved high yields, with sodium carbonate being the preferred base:
"A comparison of the results of Examples 1 and 4 shows that all conditions being equal, use of potassium carbonate as a reactant results in a yield of 33.43% of the desired nicotinyl ester. In contrast thereto, when sodium carbonate is employed as a reactant, the nicotinyl ester is produced in a yield of 68.43%. This two-fold increase is indeed surprising and unexpected."
Similar methodologies might potentially be applicable to the esterification of 6-cyanonicotinic acid, though the different electronic properties of the cyano group compared to the amino group would likely affect reaction conditions and yields.
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